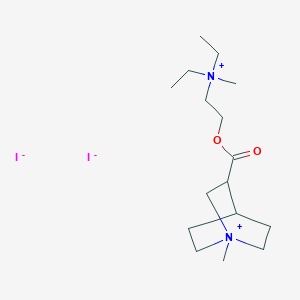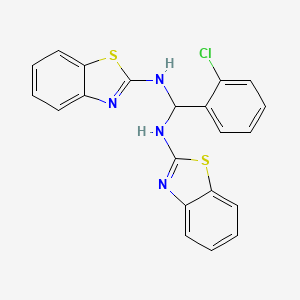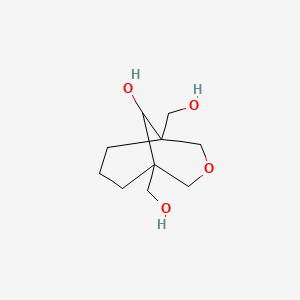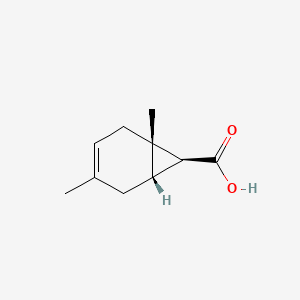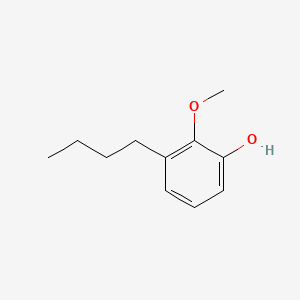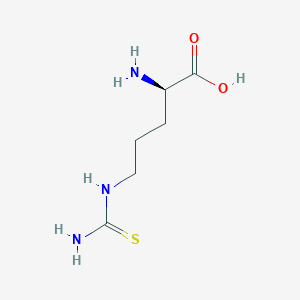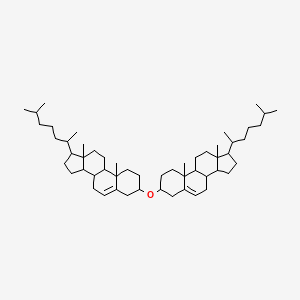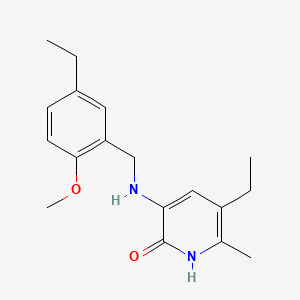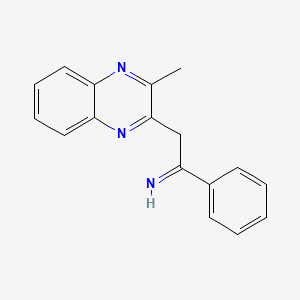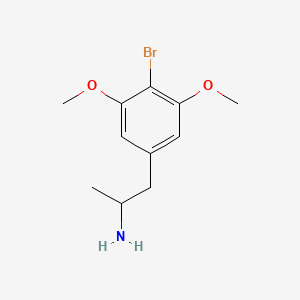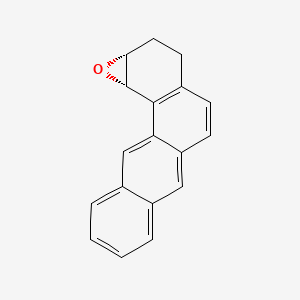
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique epoxy group attached to a tetrahydrobenz(a)anthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired epoxy group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Photophysical Studies: The compound’s unique structure makes it useful in studying photophysical properties and light interactions.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in research to study biological processes and interactions.
Industry:
Material Science: Applications in developing new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets through its epoxy group. This interaction can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s structure allows it to participate in various pathways, influencing cellular processes and molecular interactions.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrobenz(a)anthracene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with different chemical properties due to the absence of the epoxy group.
Uniqueness: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
89618-15-5 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(3S,5R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m1/s1 |
Clave InChI |
BPWAWXRCSBRVLU-SJLPKXTDSA-N |
SMILES isomérico |
C1CC2=C([C@H]3[C@@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
SMILES canónico |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



